2,5-Tetrahydrofurandimethanol, trans-
Description
Significance of trans-2,5-Tetrahydrofurandimethanol as a Bio-based Platform Chemical
Trans-2,5-Tetrahydrofurandimethanol is recognized as a key bio-based platform chemical, primarily derived from the catalytic hydrogenation of 5-hydroxymethylfurfural (B1680220) (HMF), which is itself obtained from the dehydration of C6 sugars found in biomass. This places trans-2,5-Tetrahydrofurandimethanol at the heart of biorefinery concepts, aiming to replace petroleum-derived chemicals with sustainable alternatives. The compound is a diol, meaning it contains two hydroxyl (-OH) groups, which makes it an excellent monomer for polymerization reactions.
The primary application of trans-2,5-Tetrahydrofurandimethanol is in the synthesis of polyesters, polyurethanes, and other polymers. alfa-chemistry.com The inclusion of the tetrahydrofuran (B95107) ring structure into the polymer backbone can impart unique properties, such as improved thermal stability and specific mechanical characteristics. rsc.org Research has demonstrated that polyesters based on 2,5-tetrahydrofurandimethanol can exhibit high glass transition temperatures, making them suitable for applications requiring robust materials. rsc.org
The production of trans-2,5-Tetrahydrofurandimethanol from biomass involves a multi-step process that is a key focus of green chemistry research. The efficiency and selectivity of the catalytic systems used to convert HMF to 2,5-Tetrahydrofurandimethanol are critical for its economic viability as a platform chemical.
| Property | Value |
|---|---|
| Molecular Formula | C6H12O3 |
| Molecular Weight | 132.16 g/mol |
| Boiling Point | 261.6 °C at 760 mmHg |
| Density | 1.130 g/cm³ |
| Melting Point | <-50 °C |
Stereochemical Considerations and Isomeric Forms in Chemical Research
2,5-Tetrahydrofurandimethanol exists in two primary stereoisomeric forms: cis and trans. The spatial arrangement of the hydroxymethyl groups relative to the plane of the tetrahydrofuran ring distinguishes these isomers. In the cis isomer, both hydroxymethyl groups are on the same side of the ring, while in the trans isomer, they are on opposite sides. This stereochemical difference has a profound impact on the physical and chemical properties of the molecule and the materials derived from it.
In the context of polymer science, the stereochemistry of the diol monomer is a critical factor in determining the properties of the resulting polymer. Research has shown that the Gibbs free energy of a polyester (B1180765) chain is generally lower when 2,5-tetrahydrofurandimethanol is in the trans configuration, suggesting that polymers incorporating the trans isomer are thermodynamically more stable. rsc.org The choice of isomer can influence the polymer's crystallinity, thermal properties, and mechanical performance. For instance, the use of a specific cis/trans ratio can be tailored to achieve desired material characteristics.
The stereoselective synthesis of the trans isomer is a significant area of research. Various synthetic methodologies have been developed to achieve high diastereoselectivity, favoring the formation of the trans isomer. nih.govnih.gov The ability to control the stereochemistry of 2,5-disubstituted tetrahydrofurans is of great interest, not only for polymer applications but also because the tetrahydrofuran motif is a common structural feature in many bioactive natural products. nih.gov
| Isomeric Form | Impact on Polymer Properties |
|---|---|
| trans-2,5-Tetrahydrofurandimethanol | Leads to lower Gibbs free energy in the polyester chain, potentially higher crystallinity and distinct thermal properties. |
| cis-2,5-Tetrahydrofurandimethanol | Can result in amorphous polymers with different mechanical and thermal characteristics compared to those made with the trans isomer. |
Structure
2D Structure
3D Structure
Properties
CAS No. |
1122-89-0 |
|---|---|
Molecular Formula |
C6H12O3 |
Molecular Weight |
132.16 g/mol |
IUPAC Name |
[(2S,5S)-5-(hydroxymethyl)oxolan-2-yl]methanol |
InChI |
InChI=1S/C6H12O3/c7-3-5-1-2-6(4-8)9-5/h5-8H,1-4H2/t5-,6-/m0/s1 |
InChI Key |
YCZZQSFWHFBKMU-WDSKDSINSA-N |
Isomeric SMILES |
C1C[C@H](O[C@@H]1CO)CO |
Canonical SMILES |
C1CC(OC1CO)CO |
Origin of Product |
United States |
Ii. Advanced Synthetic Methodologies for Trans 2,5 Tetrahydrofurandimethanol
Biomass-Derived Precursors and Feedstocks for Synthesis
The transition from petrochemical feedstocks to renewable biomass is a cornerstone of green chemistry. Several key platform molecules derived from carbohydrates serve as viable starting points for the synthesis of trans-2,5-Tetrahydrofurandimethanol.
Catalytic Hydrogenation of 5-Hydroxymethylfurfural (B1680220) (HMF)
5-Hydroxymethylfurfural (HMF) is a versatile platform chemical obtained from the dehydration of C6 sugars. researchgate.net The conversion of HMF to 2,5-Tetrahydrofurandimethanol (THFDM), also referred to as 2,5-bis(hydroxymethyl)tetrahydrofuran (BHMTHF), is a multi-step hydrogenation process. This process involves the initial hydrogenation of the aldehyde group in HMF to form 2,5-bis(hydroxymethyl)furan (BHMF), followed by the hydrogenation of the furan (B31954) ring to yield the saturated tetrahydrofuran (B95107) structure. rsc.orgosti.gov
The complete hydrogenation of HMF to BHMTHF requires robust catalytic systems capable of reducing both the carbonyl group and the furan ring. osti.gov Various catalysts have been investigated for this transformation. For instance, NiAl catalysts prepared by urea (B33335) coprecipitation have shown high activity, achieving a 99.5% HMF conversion with an 87.5% yield of BHMTHF under 2.5 MPa of hydrogen at 100 °C. rsc.org The selectivity of the reaction can be influenced by the catalyst composition and reaction conditions. For example, with a Ru/MgO-ZrO2 catalyst, the selectivity between BHMF and BHMTHF can be controlled by adjusting the pH of the reaction medium. osti.gov A two-stage reaction process has also been developed to optimize the production of THFDM from HMF, highlighting the importance of reaction engineering in achieving high yields. researchgate.net
Conversion Pathways from Levoglucosanol (LGOL) and Levoglucosenone (LGO)
Levoglucosenone (LGO), which can be produced from cellulose, is a promising platform molecule for the synthesis of various renewable chemicals. scispace.comresearchgate.net The hydrogenation of LGO can lead to the formation of levoglucosanol (LGOL), which can be further converted to tetrahydrofurandimethanol (THFDM). scispace.com
The conversion of LGOL to THFDM involves a ring-rearrangement from a six-membered dihydropyran ring to a five-membered tetrahydrofuran ring. scispace.com This transformation is typically achieved using bifunctional catalysts that possess both metal and acid sites. For example, a bifunctional Pd/SiO2-Al2O3 catalyst has been shown to convert LGOL to THFDM with a selectivity of 58% at 150 °C. scispace.comresearchgate.net In this process, a mixture of cis- and trans-THFDM is produced, with the cis isomer being the major product. The ratio of cis- to trans-THFDM is approximately 2.5 and appears to be independent of the stereoisomer ratio of the starting LGOL. scispace.com While THFDM is a direct product, it is also considered a precursor to 1,6-hexanediol. scispace.com Research has also shown that THFDM can be a byproduct in the synthesis of hexane-1,2,5,6-tetrol from LGOL over a Pt/SiAl catalyst, with a total yield of about 5%. rsc.org
Direct Conversion from Carbohydrates (Fructose, Glucose, Polysaccharides)
The direct, one-pot conversion of carbohydrates such as fructose (B13574) and glucose into 2,5-Tetrahydrofurandimethanol represents a more streamlined and economically favorable approach by bypassing the isolation and purification of intermediate HMF. researchgate.net This cascade reaction involves the acid-catalyzed dehydration of the carbohydrate to HMF, followed by the in-situ hydrogenation of HMF to 2,5-furandimethanol (B16202) (FDM), and subsequent hydrogenation of the furan ring to THFDM.
Various catalytic systems have been developed to facilitate this multi-step transformation. For instance, a combination of a Lewis acid (like NiCl2) and a Brønsted acid (formic acid, which also acts as a hydrogen donor) with a heterogeneous hydrogenation catalyst (such as Co-NC) has been successfully employed for the one-pot production of FDM from glucose and other polysaccharides. researchgate.net Under optimized conditions, a 60% yield of FDM from glucose has been achieved. researchgate.net The direct conversion of fructose to FDM has also been reported using formic acid as both a catalyst and a hydrogen donor in conjunction with heterogeneous Co catalysts, achieving an FDM yield of 60.2%. The FDM produced in these one-pot systems can then be subjected to further hydrogenation to yield THFDM. A chemobiocatalytic route has also been explored for the one-pot valorization of glucose into 2,5-bis(hydroxymethyl)furan.
Catalytic Systems and Reaction Engineering for trans-2,5-Tetrahydrofurandimethanol Production
The efficiency and selectivity of the conversion of biomass-derived precursors to trans-2,5-Tetrahydrofurandimethanol are critically dependent on the design of the catalytic system and the engineering of the reaction conditions.
Heterogeneous Catalysis for Selective Transformations
Palladium-based catalysts have demonstrated effectiveness in the hydrogenation of furanic compounds. Specifically, in the conversion of levoglucosanol (LGOL) to THFDM, a bifunctional catalyst consisting of palladium supported on a silica-alumina matrix (Pd/SiO2-Al2O3) has been utilized. scispace.comresearchgate.net This catalyst facilitates the hydrogenolysis and ring-rearrangement of LGOL to produce a mixture of cis- and trans-THFDM. scispace.com The study of furfural (B47365) hydrogenation over palladium catalysts indicates that the furan ring's adsorption on the palladium surface is a key factor, which can lead to ring hydrogenation. The selectivity of palladium catalysts can be influenced by the support and the presence of other metals. For example, PdRe/Al2O3 catalysts have shown high selectivity for the hydrogenation of the aldehyde group in furfural while minimizing decarbonylation. Furthermore, palladium-catalyzed reactions have been developed for the stereoselective synthesis of substituted tetrahydrofurans from γ-hydroxy alkenes, affording trans-2,5-disubstituted products with high diastereoselectivity. scispace.com This inherent stereoselectivity of certain palladium catalytic systems is highly relevant for achieving a high yield of the desired trans isomer of 2,5-Tetrahydrofurandimethanol.
Stereoselective Synthesis Approaches for trans-Isomer Control
Achieving control over the stereochemistry to selectively produce the trans-isomer of 2,5-Tetrahydrofurandimethanol is critical for its application in polymer synthesis, as the isomer configuration significantly impacts the final properties of the material. Several stereoselective synthesis strategies have been developed to this end.
One highly successful approach involves the addition of titanium enolates of N-acetyl (R)-oxazolidin-2-thiones to acetylated γ-lactols derived from (S)-glutamic acid. This method results in the formation of trans-2,5-disubstituted tetrahydrofurans as the major diastereomers, with trans/cis ratios ranging from 90:10 to a completely stereospecific 100:0. A subsequent simple transesterification allows for the recovery of the chiral auxiliary, making the process efficient.
The diastereoselectivity of this approach is summarized below:
| Reactant (Titanium Enolate) | Substrate | Diastereomeric Ratio (trans:cis) |
| N-acetyl (R)-oxazolidin-2-thione | Acetylated γ-lactol | 90:10 to 100:0 |
This methodology provides a reliable route to highly pure trans-isomers, which are essential for producing polymers with consistent and predictable properties.
Green Chemistry Principles in trans-2,5-Tetrahydrofurandimethanol Synthesis
The production of trans-2,5-Tetrahydrofurandimethanol is increasingly guided by the principles of green chemistry, which prioritize sustainability, efficiency, and environmental impact reduction.
A core principle of green chemistry is the prevention of waste. In the synthesis of THFDM, this is addressed through the development of highly selective catalysts that minimize the formation of byproducts. Hydrogenation reactions, which are central to this synthesis, are inherently atom-economical as they involve the addition of hydrogen atoms to the substrate, with no other atoms being wasted.
Catalyst recyclability is another key aspect of waste prevention. Heterogeneous catalysts, such as Pt/MCM-41 and Ru/Co₃O₄, have been shown to be reusable for multiple cycles without a significant loss of activity. rsc.orgmdpi.com For example, the Pt/MCM-41 catalyst can be recycled several times, and the Ru/Co₃O₄ catalyst demonstrates a recovery efficiency of 94% after regeneration. rsc.orgmdpi.com The use of water as a green solvent, particularly in the Pt/MCM-41 catalyzed hydrogenation of HMF, further enhances the environmental profile of the process by avoiding volatile organic compounds. rsc.org Catalytic transfer hydrogenation (CTH) offers another green alternative by using organic molecules like isopropanol (B130326) as hydrogen donors, circumventing the need for high-pressure gaseous hydrogen. mdpi.comsemanticscholar.org
The entire value chain for 2,5-Tetrahydrofurandimethanol is rooted in the use of renewable feedstocks. The primary starting material, 5-hydroxymethylfurfural (HMF), is a versatile platform chemical that is not derived from petroleum but from the acid-catalyzed dehydration of C6 carbohydrates like fructose and glucose. mdpi.com These sugars are abundant in nature and can be sourced from a wide variety of non-food biomass, including lignocellulosic materials. mdpi.com This positions THFDM as a bio-based chemical, contributing to the development of a circular economy and reducing the chemical industry's dependence on fossil fuels. The ability to convert raw sugars and even polysaccharides directly into furan-based diols via tandem catalytic reactions further strengthens the sustainability of this synthetic route. nih.gov
Iii. Advanced Chemical Transformations and Derivatizations of Trans 2,5 Tetrahydrofurandimethanol
Exploration of Functional Group Reactivity in trans-2,5-Tetrahydrofurandimethanol
The primary alcohol functionalities of trans-2,5-Tetrahydrofurandimethanol are the main sites of its chemical reactivity, allowing for conventional alcohol reactions such as esterification and etherification. These reactions are fundamental to its use as a monomer and chemical intermediate.
Esterification: The hydroxyl groups can readily react with carboxylic acids or their derivatives to form esters. This is most prominently utilized in polycondensation reactions. A study investigating the melt polycondensation of various diols with dicarboxylic acids found that the reactivity of THFDM is influenced by its molecular structure. rsc.org When compared to other common diols in esterification processes, THFDM was found to be less reactive than linear diols like 1,4-butanediol (B3395766) and 1,8-octanediol (B150283), as well as 1,4-cyclohexanedimethanol (B133615). rsc.org This difference in reactivity can be attributed to the steric hindrance and electronic effects imposed by the tetrahydrofuran (B95107) ring. The specific reactivity order was determined to be: 1,4-butanediol > diethylene glycol > 1,8-octanediol > 1,4-cyclohexanedimethanol > 2,5-tetrahydrofurandimethanol > ethylene (B1197577) glycol. rsc.org
Etherification: The hydroxyl groups of THFDM can also undergo etherification to produce dialkoxy ethers. While specific studies on the etherification of the saturated trans-2,5-Tetrahydrofurandimethanol are not widely detailed, the reactivity of its unsaturated precursor, 2,5-bis(hydroxymethyl)furan (BHMF), provides a strong precedent. BHMF has been successfully converted to a variety of 2,5-bis(alkoxymethyl)furans (BAMFs), which are notable as potential biofuels. fur4sustain.eu This conversion is typically achieved by reacting BHMF with an alcohol in the presence of an acid catalyst. fur4sustain.eu Given the similar positioning of the hydroxymethyl groups, it is expected that trans-2,5-Tetrahydrofurandimethanol would undergo similar etherification reactions to yield saturated diether derivatives.
Derivatization for Specialized Monomer Development
A primary application of trans-2,5-Tetrahydrofurandimethanol is its role as a bio-based monomer for the synthesis of advanced polymers, particularly polyesters. researchgate.net Its rigid cyclic structure can impart unique thermal and mechanical properties to the resulting polymer backbone.
The polycondensation of THFDM with a range of dicarboxylic acids has been shown to produce amorphous homopolyesters. rsc.org The presence of the tetrahydrofuran ring in the polymer chain significantly enhances the glass transition temperature (Tg), thermal decomposition temperature, and strength of the polyesters compared to analogous polymers made from linear diols. rsc.org For instance, polyesters synthesized from THFDM and aromatic diacids like terephthalic acid and 2,5-furandicarboxylic acid (FDCA) exhibit notably high Tg values, making them promising candidates for novel bio-based plastics. rsc.org
Below is a table summarizing the thermal properties of various polyesters synthesized from 2,5-Tetrahydrofurandimethanol (THFDM) and different dicarboxylic acids.
| Polymer Name | Abbreviation | Dicarboxylic Acid Used | Glass Transition Temperature (Tg) |
|---|---|---|---|
| Poly(tetrahydrofurandimethylene succinate) | PTFS | 1,4-Succinic acid | 10.4 °C |
| Poly(tetrahydrofurandimethylene adipate) | PTFA | 1,6-Hexanedioic acid | -6.7 °C |
| Poly(tetrahydrofurandimethylene terephthalate) | PTT | Terephthalic acid | 69.6 °C |
| Poly(tetrahydrofuran dimethylene furandicarboxylate) | PTF | 2,5-Furandicarboxylic acid | 76.8 °C |
Data sourced from Wei et al., Polymer Chemistry. rsc.org
Ring-Opening Reactions and Subsequent Transformations
While the tetrahydrofuran ring is generally stable, it can undergo ring-opening reactions under specific catalytic conditions. Such transformations are significant as they can lead to linear aliphatic compounds with different functionalities, although this may sometimes be an undesired side reaction during other transformations.
The catalytic ring-opening of the tetrahydrofuran moiety in 2,5-bis-(hydroxymethyl)-tetrahydrofuran (BHTF) can occur during hydrogenation processes over metal catalysts like Nickel. researchgate.net For example, in the process of hydrogenating 2,5-bis-(hydroxymethyl)furan (BHF) to BHTF, further reaction can lead to the ring-opening of BHTF to form compounds such as 1-hydroxy-2,5-hexanedione. researchgate.net
Theoretical studies on the parent tetrahydrofuran (THF) molecule provide insight into the mechanisms of ring cleavage. The reaction can be facilitated by frustrated Lewis pairs (FLPs), which are combinations of Lewis acids and bases that are sterically hindered from forming an adduct. nih.govresearchgate.net These FLPs can activate the C-O bond of the THF ring, lowering the activation barrier for cleavage. nih.govresearchgate.net The reaction of THF with N-heterocyclic carbene–boryl triflates has also been shown to result in the insertion of the THF molecule with concomitant ring-opening to form a linear ether chain. rsc.org These studies suggest that the ether linkage in the trans-2,5-Tetrahydrofurandimethanol ring is susceptible to cleavage under specific, highly reactive chemical environments, leading to linear C6-platform chemicals.
Iv. Polymer Science and Advanced Materials Applications of Trans 2,5 Tetrahydrofurandimethanol
Integration into Bio-based Polyesters
Melt polycondensation is a common and industrially viable method for synthesizing high-molecular-weight polyesters from diols and dicarboxylic acids. In this process, trans-THFDM is reacted with various dicarboxylic acids at elevated temperatures and under vacuum to drive the polymerization reaction forward by removing the condensation byproducts, such as water or methanol. This technique has been effectively employed to produce a variety of polyesters based on trans-THFDM.
Poly(tetrahydrofurandimethylene terephthalate) (PTT) is a polyester (B1180765) synthesized from trans-THFDM and terephthalic acid. The presence of the rigid terephthalate (B1205515) unit and the semi-rigid THFDM moiety results in a polymer with interesting thermal and mechanical characteristics. Research has shown that PTT exhibits a high glass transition temperature (Tg), indicating good thermal stability. Compared to its linear analogue, poly(trimethylene terephthalate), PTT possesses a unique combination of properties that make it a candidate for applications requiring a balance of flexibility and heat resistance.
Table 1: Thermal Properties of Poly(tetrahydrofurandimethylene terephthalate) (PTT)
| Property | Value |
|---|---|
| Glass Transition Temperature (Tg) | 69.6 °C mdpi.com |
| Thermal Stability (T10) | ~382 °C chula.ac.th |
Note: T10 and T50 represent the temperatures at which 10% and 50% weight loss occurs, respectively.
Poly(tetrahydrofuran dimethylene furandicarboxylate) (PTF) is a fully bio-based polyester synthesized from trans-THFDM and 2,5-furandicarboxylic acid (FDCA), another prominent bio-derived monomer. The combination of these two furan-based monomers results in a polyester with a high glass transition temperature and excellent barrier properties. The furan (B31954) rings in the polymer backbone contribute to its rigidity and thermal stability. Studies have shown that PTF has a higher glass transition temperature compared to PTT, making it suitable for applications requiring enhanced thermal performance. mdpi.com
Table 2: Thermal and Mechanical Properties of Poly(tetrahydrofuran dimethylene furandicarboxylate) (PTF)
| Property | Value |
|---|---|
| Glass Transition Temperature (Tg) | 76.8 °C mdpi.com |
| Elongation at Break | 359% acs.org |
The incorporation of trans-THFDM as a comonomer in poly(butylene succinate) (PBS) has been shown to significantly modify its properties. The resulting copolyesters, poly(butylene-co-tetrahydrofurandimethylene succinate) (PBTS), exhibit a higher glass transition temperature compared to neat PBS, which is attributed to the introduction of the rigid THFDM ring structure. This modification also influences the crystallization behavior, leading to a decrease in crystallinity with increasing THFDM content. Consequently, the degradation rate and toughness of the copolyesters are improved. While there is a slight decrease in the gas barrier properties, they remain at a relatively high level.
Table 3: Properties of Poly(butylene-co-tetrahydrofurandimethylene succinate) (PBTS) Copolyesters
| THFDM Content (mol%) | Intrinsic Viscosity (dL/g) | Glass Transition Temperature (Tg) (°C) |
|---|---|---|
| 0 | - | -32.2 |
| 10 | 1.71 | -25.8 |
| 20 | 1.52 | -20.1 |
| 30 | 1.25 | -16.3 |
Data sourced from multiple studies.
Poly(ethylene 2,5-tetrahydrofuran dimethyl terephthalate) (PEFTs) are copolyesters synthesized from trans-THFDM, terephthalic acid (TPA), and ethylene (B1197577) glycol (EG). The properties of these copolyesters can be tailored by varying the content of THFDM. Research has demonstrated that as the THFDM content increases, the crystallinity, melting temperature (Tm), and tensile strength of the PEFTs gradually decrease. mdpi.com This is because the THFDM units disrupt the regular packing of the polymer chains. However, the thermal stability, as indicated by the glass transition temperature (Tg), remains relatively stable. PEFTs have also been found to exhibit excellent spinning performance, even better than polyethylene (B3416737) terephthalate (PET), making them promising for fiber applications. mdpi.comnih.gov
Table 4: Thermal and Mechanical Properties of Poly(ethylene 2,5-tetrahydrofuran dimethyl terephthalate) (PEFTs) with Varying THFDM Content
| Sample | THFDM Content (mol%) | Tg (°C) | Tm (°C) | Tensile Strength (MPa) |
|---|---|---|---|---|
| PET | 0 | 78.5 | 254.3 | 55.2 |
| PEFT-5 | 5 | 78.1 | 241.2 | 48.3 |
| PEFT-15 | 15 | 77.5 | 225.4 | 40.1 |
| PEFT-25 | 25 | 76.8 | 210.7 | 32.5 |
Data adapted from a 2022 study by Chen et al. mdpi.com
Influence of trans-2,5-Tetrahydrofurandimethanol Structure on Polymer Properties
The incorporation of the trans-2,5-Tetrahydrofurandimethanol (trans-THFDM) monomer into polymer chains imparts a unique combination of flexibility and rigidity, stemming from its non-planar, cyclic ether structure. This distinct geometry has a profound influence on the resultant polymer's properties, from its solid-state morphology to its thermal and mechanical behavior.
The structure of the trans-THFDM monomer plays a critical role in disrupting the regular packing of polymer chains. The non-planar tetrahydrofuran (B95107) ring introduces a kink in the polymer backbone, which hinders the long-range order necessary for crystallization. nih.gov
Promotion of Amorphous Character : Research has shown that homopolyesters synthesized using THFDM exhibit a predominantly amorphous state at room temperature. rsc.org This is a direct consequence of the monomer's structure breaking the order of the molecular chains. nih.gov A recent review highlights that polymers derived from 2,5-bis(hydroxymethyl)tetrahydrofuran (BHMTHF), another name for THFDM, consistently show reduced or absent crystallinity. rsc.org
Thermodynamic Favorability : Calculations of the Gibbs free energy for polyester chains have indicated that the energy is generally lower when THFDM is in the trans configuration, suggesting a more stable, albeit less ordered, chain conformation. rsc.org This inherent stability in an amorphous state is a key feature of THFDM-based polymers.
The rigid cyclic structure of trans-THFDM has a significant impact on the thermal properties of polymers by restricting the mobility of the polymer chains.
Elevated Glass Transition Temperature (Tg) : The presence of the THFDM ring in the polymer backbone significantly increases the glass transition temperature (Tg). rsc.org This is because the rigid ring structure limits the rotational freedom of the polymer chains, requiring more thermal energy for the transition from a glassy to a rubbery state. For example, polyesters based on THFDM have demonstrated notably high Tg values. rsc.org
Enhanced Thermal Stability : The inclusion of the cyclic ether structure also improves the thermal decomposition temperature of the resulting polyesters. rsc.org This enhancement in stability makes these materials suitable for applications requiring higher operating temperatures.
Table 1: Glass Transition Temperatures of THFDM-Based Polyesters
| Polymer Name | Abbreviation | Glass Transition Temperature (Tg) |
| Poly(tetrahydrofurandimethylene terephthalate) | PTT | 69.6 °C rsc.org |
| Poly(tetrahydrofuran dimethylene furandicarboxylate) | PTF | 76.8 °C rsc.org |
| Poly(ethylene-co-tetrahydrofurandimethanol terephthalate) | PEFTs | Remains stable nih.gov |
The contribution of trans-THFDM to the mechanical properties of polymers is complex and highly dependent on the specific polymer system.
Copolymer Effects : In contrast, when trans-THFDM is used as a comonomer with highly regular, crystallizable polymers like poly(ethylene terephthalate) (PET), it can act as a disruptor to the crystalline lattice. Studies on poly(ethylene-co-tetrahydrofurandimethanol terephthalate) (PEFT) copolyesters have shown that as the content of THFDM increases, the tensile strength gradually decreases. nih.gov This is because the disruption of molecular order outweighs the rigidity contribution of the monomer in this specific copolyester system. For context, other furan-based polyesters like poly(hexamethylene 2,5-furandicarboxylate) (PHF) have been reported with a tensile modulus of 493 MPa and a tensile strength of 35.5 MPa. ncsu.edu
Table 2: Mechanical Properties of a Furan-Based Polyester
| Polymer | Tensile Modulus | Tensile Strength | Elongation at Break |
| Poly(hexamethylene 2,5-furandicarboxylate) | 493 MPa ncsu.edu | 35.5 MPa ncsu.edu | 210% ncsu.edu |
The chemical nature of the trans-THFDM monomer, specifically the ether oxygen within the tetrahydrofuran ring, influences the surface properties and water affinity of the resulting polymers.
Improved Hydrophilicity : The electronegativity of the ether group and its capacity for hydrogen bonding contribute to improved hydrophilicity in polymers containing THFDM. rsc.org This is in contrast to polymers made from purely hydrocarbon-based diols. Polyesters based on the furanic precursor to THFDM, 2,5-bis(hydroxymethyl)furan (BHMF), have been confirmed to be hydrophilic, with contact angles measured in the range of 63° to 73°. rsc.org
The introduction of trans-THFDM into a polymer chain is a key strategy for controlling its crystallization behavior.
Amorphous Materials : This tendency to inhibit crystallization makes trans-THFDM a valuable comonomer for producing fully amorphous polyesters. rsc.org These materials are often desirable for applications requiring optical clarity and toughness, as opposed to the stiffness and opacity typical of semi-crystalline polymers.
Incorporation into Polyurethanes and Other Polymeric Systems
As a difunctional alcohol (diol), trans-2,5-Tetrahydrofurandimethanol is a versatile building block for a range of condensation polymers beyond polyesters. Its unique structure is being explored for the synthesis of other advanced polymeric materials, most notably polyurethanes. rsc.org
The hydroxyl groups of trans-THFDM react readily with isocyanates to form the urethane (B1682113) linkage, which is the basis of polyurethane chemistry. The inclusion of the THFDM structure into the polyurethane backbone is expected to influence the final properties in a manner similar to its effect on polyesters:
Enhancing thermal properties due to its rigid cyclic structure.
Modifying the mechanical response, potentially creating tougher elastomers.
Improving hydrophilicity, which can be advantageous for coatings and biomedical applications.
A comprehensive review has highlighted the potential of THFDM as a bio-based monomer for producing a variety of sustainable polymers, including both polyesters and polyurethanes, noting its ability to yield materials with unique properties. rsc.org
Development of Sustainable Plasticizers and Precursors for Polyamides
The versatility of the trans-2,5-Tetrahydrofurandimethanol (trans-THFDM) molecular structure, derived from renewable biomass, makes it a valuable building block for a new generation of sustainable polymers and polymer additives. Its two primary hydroxyl groups are reactive sites for creating long-chain molecules suitable for applications as plasticizers and for chemical conversion into monomers necessary for polyamide synthesis.
Sustainable Plasticizers
The development of bio-based plasticizers is a critical area of research aimed at replacing traditional petroleum-derived plasticizers, such as phthalates, due to health and environmental concerns. nih.govmdpi.com Plasticizers are additives that increase the flexibility and durability of a material, and they are typically esters with long aliphatic chains. mdpi.com The diol structure of trans-THFDM is ideal for creating such molecules through esterification.
Research, primarily in patent literature, has demonstrated the synthesis of 2,5-tetrahydrofuran dimethanol dialkanoates, which are long-chain diesters of THFDM. These compounds are produced by reacting the hydroxyl groups of THFDM with fatty acids. While initially targeted for lubricant applications, the molecular structure of these diesters is analogous to that of common plasticizers, suggesting a strong potential for their use in polymer formulations. This pathway represents an alternative to the more widely studied furan-based plasticizers derived from 2,5-furandicarboxylic acid (FDCA). researchgate.net By utilizing trans-THFDM, a saturated, flexible, and bio-based core can be introduced into the plasticizer molecule.
Table 1: Esterification of trans-2,5-Tetrahydrofurandimethanol to Form a Potential Bio-Plasticizer
| Reactant 1 | Reactant 2 | Product | Potential Application |
| trans-2,5-Tetrahydrofurandimethanol | Carboxylic Acid (e.g., Oleic Acid) | trans-2,5-Tetrahydrofurandimethanol Diester | Bio-Plasticizer, Lubricant |
Precursors for Polyamides
Polyamides are a major class of engineering thermoplastics known for their excellent mechanical properties and thermal stability. rsc.org Their synthesis typically involves the polycondensation reaction between a diamine and a dicarboxylic acid. To be utilized as a monomer for polyamides, the diol trans-THFDM must first be converted into a diamine.
This chemical transformation yields 2,5-bis(aminomethyl)tetrahydrofuran (BAMTHF) , a bio-based diamine monomer. sugar-energy.com The synthesis route generally involves the hydrogenation of the furan ring of a precursor molecule, 2,5-bis(aminomethyl)furan (B21128) (BAMF). google.comgoogle.com BAMF itself can be efficiently synthesized from biomass-derived platform chemicals like 2,5-diformylfuran. rsc.orgresearchgate.net Various catalytic systems based on metals like ruthenium and rhodium have been developed to achieve this transformation with high efficiency. google.com
Once obtained, BAMTHF serves as a direct, bio-based replacement for petroleum-derived diamines (such as hexamethylenediamine) in polymerization reactions. It can be reacted with a variety of dicarboxylic acids to produce novel, partially or fully bio-based polyamides with unique properties conferred by the saturated tetrahydrofuran ring in the polymer backbone. The flexibility of the saturated THF ring, compared to the rigid furan ring, can influence the final properties of the resulting polyamides. The development of BAMTHF from trans-THFDM establishes a clear pathway for creating sustainable, high-performance polyamides.
Table 2: Conversion of trans-2,5-Tetrahydrofurandimethanol to Polyamide Precursor and Subsequent Polymerization
| Starting Material | Intermediate | Polymerization Monomer | Co-Monomer | Resulting Polymer |
| trans-2,5-Tetrahydrofurandimethanol | (via multi-step synthesis) | 2,5-bis(aminomethyl)tetrahydrofuran (BAMTHF) | Dicarboxylic Acid (e.g., Adipic Acid) | Polyamide |
V. Computational and Theoretical Studies of Trans 2,5 Tetrahydrofurandimethanol and Its Derivatives
Molecular Modeling and Conformation Analysis
Molecular modeling and conformational analysis are essential for understanding the three-dimensional structure of molecules and the relative stability of their different spatial arrangements (conformers). The tetrahydrofuran (B95107) ring, the core of trans-THFDM, is not planar and exists in puckered conformations to relieve ring strain. The two most common conformations are the "envelope" (C_s symmetry) and "twist" (C_2 symmetry), which are in a dynamic equilibrium.
For 2,5-disubstituted tetrahydrofurans, the orientation of the substituents as either axial or equatorial significantly impacts the molecule's stability and properties. In the case of 2,5-Tetrahydrofurandimethanol, the trans configuration, where the two hydroxymethyl groups are on opposite sides of the ring, is of particular interest.
Computational studies have shown that the trans configuration of THFDM is energetically favorable. For instance, calculations of the Gibbs free energy for polyester (B1180765) chains derived from THFDM demonstrated that the energy is generally lower when the monomer unit is in the trans configuration rsc.org. This suggests that the trans isomer is the more thermodynamically stable conformer, which influences the properties of polymers synthesized from it. This preference for a trans-diequatorial-like arrangement is a common feature in substituted five- and six-membered rings, as it minimizes steric hindrance between substituents nih.gov.
Table 1: Conformational Stability of THFDM in Polyester Chains
| THFDM Configuration | Relative Gibbs Free Energy | Implication |
| trans | Lower | More stable polymer structure rsc.org |
| cis | Higher | Less stable polymer structure rsc.org |
This table illustrates the findings that polyester chains incorporating the trans-isomer of THFDM are thermodynamically more stable.
Reaction Mechanism Elucidation via Quantum Chemical Calculations (e.g., DFT, Fukui Function Analysis)
Quantum chemical calculations are instrumental in elucidating the detailed pathways of chemical reactions, including the identification of transition states and intermediates rsc.org. Density Functional Theory (DFT) is a widely used method for these studies due to its balance of accuracy and computational cost nih.gov.
For a molecule like trans-THFDM, DFT can be used to model reactions such as esterification, oxidation, or etherification. These calculations provide critical information about the activation energies of reaction steps, helping to predict which reaction pathways are kinetically feasible rsc.orgnih.gov.
A key aspect of understanding reactivity is identifying the most reactive sites within a molecule. Fukui function analysis , derived from DFT, is a powerful tool for this purpose. It quantifies the change in electron density at a specific point in a molecule when an electron is added or removed. This helps to pinpoint sites susceptible to nucleophilic or electrophilic attack.
f(r) : Indicates susceptibility to a radical attack.
f+(r) : Indicates susceptibility to a nucleophilic attack (where electrons are accepted).
f-(r) : Indicates susceptibility to an electrophilic attack (where electrons are donated).
By calculating these indices for each atom in trans-THFDM, researchers can predict how the molecule will interact with other reagents. For example, the oxygen atoms of the hydroxyl groups are expected to be sites for electrophilic attack, while the adjacent carbon atoms are likely sites for nucleophilic attack. Automated reaction path search methods combined with quantum chemical calculations can systematically explore potential reaction networks, sometimes leading to the discovery of new reactions or confirming known mechanisms nih.gov.
Table 2: Conceptual Fukui Function Analysis for Reactive Site Prediction
| Site in Molecule | Fukui Function | Predicted Reactivity |
| Atom A | High f+(r) | Prone to nucleophilic attack |
| Atom B | High f-(r) | Prone to electrophilic attack |
| Atom C | High f(r) | Prone to radical attack |
This conceptual table explains how Fukui function values are interpreted to predict the chemical reactivity of different atomic sites within a molecule.
Thermodynamic and Kinetic Studies of Reaction Pathways
Computational methods are extensively used to determine the thermodynamic and kinetic parameters of reaction pathways. These studies provide quantitative data on the feasibility and rate of chemical processes.
Thermodynamic studies focus on the energy changes during a reaction. By calculating properties like the enthalpy of formation (ΔH_f°), entropy (S°), and Gibbs free energy (ΔG°), scientists can predict the spontaneity of a reaction and the position of chemical equilibrium. For instance, a negative ΔG° indicates a spontaneous reaction. Computational studies on related tetrahydrofuran derivatives, such as 2,5-dimethyltetrahydrofuran, have successfully determined these thermodynamic properties with high accuracy researchgate.net. In the context of trans-THFDM, calculations have confirmed the thermodynamic preference for the trans isomer in polymerization reactions, as it leads to a lower energy state rsc.org.
Kinetic studies investigate the rate of a reaction. Computational chemistry allows for the calculation of activation energies (E_a) and reaction rate constants (k). By modeling the transition state—the highest energy point along the reaction coordinate—the energy barrier that must be overcome for the reaction to proceed can be determined. A lower activation energy corresponds to a faster reaction rate. Kinetic studies on the hydrogenation of 5-hydroxymethylfurfural (B1680220) (the precursor to THFDM) have been performed to understand the factors controlling the selective formation of different products rsc.org. Similarly, studies on the reactions of related furans have elucidated rate coefficients and the dominant reaction mechanisms, such as addition-elimination pathways researchgate.net.
Table 3: Key Parameters from Computational Thermodynamic and Kinetic Studies
| Parameter | Symbol | Information Provided | Relevance to trans-THFDM |
| Enthalpy of Formation | ΔH_f° | Heat absorbed or released during a compound's formation. | Determines reaction energetics. |
| Gibbs Free Energy | ΔG° | Predicts the spontaneity of a reaction. | Confirms the stability of the trans isomer rsc.org. |
| Activation Energy | E_a | The minimum energy required to initiate a reaction. | Determines reaction rate. |
| Rate Constant | k | Quantifies the speed of a reaction. | Predicts product formation over time. |
This table summarizes important thermodynamic and kinetic parameters that can be obtained from computational studies and their significance in understanding the chemical behavior of trans-THFDM.
Vi. Advanced Analytical Characterization Methodologies in Research on Trans 2,5 Tetrahydrofurandimethanol
Spectroscopic Techniques for Structural Elucidation and Composition Analysis (e.g., NMR, FTIR)
Spectroscopic methods are fundamental in confirming the chemical structure of monomers and the successful synthesis of polymers.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for providing detailed information about the molecular structure. In the study of polyesters derived from 2,5-tetrahydrofurandimethanol (THFDM), ¹H NMR and ¹³C NMR are used to verify the incorporation of the THFDM monomer into the polymer chain and to determine the composition of copolyesters. For instance, in ¹H NMR spectra of furan-based polyesters, characteristic signals corresponding to the protons on the furan (B31954) ring and the methylene (B1212753) groups adjacent to the ester linkages can be identified. In a study of poly(ethylene 2,5-tetrahydrofuran dimethyl terephthalate), specific peaks in the NMR spectrum confirmed the chemical structures and compositions of the synthesized copolyesters. rsc.org
Fourier-Transform Infrared Spectroscopy (FTIR) complements NMR by identifying the functional groups present in a molecule. In the analysis of THFDM-based polyesters, FTIR spectra are used to confirm the esterification reaction by observing the appearance of a strong absorption band corresponding to the ester carbonyl group (C=O), typically around 1720 cm⁻¹, and the disappearance of the broad hydroxyl (-OH) band from the diol monomer. The spectra also show characteristic C-O stretching vibrations of the ester and the ether linkage within the tetrahydrofuran (B95107) ring. rsc.org
Chromatographic Techniques for Purity and Isomeric Ratio Determination
Chromatography is essential for separating components of a mixture, making it invaluable for assessing the purity of the trans-2,5-Tetrahydrofurandimethanol monomer and for analyzing the molecular weight of the resulting polymers.
Gas Chromatography (GC) is a primary technique for determining the purity and isomeric ratio of volatile compounds like THFDM. Due to the synthesis methods, THFDM can exist as a mixture of trans and cis isomers. GC, often coupled with a mass spectrometer (GC-MS), can effectively separate these isomers, allowing for their quantification. The separation is based on differences in their boiling points and interactions with the stationary phase of the GC column. Achieving a high trans-isomer ratio is often desirable as it can lead to polymers with higher crystallinity and improved thermal properties. The Gibbs free energy of polyester (B1180765) chains is generally lower when THFDM is in the trans configuration, favoring its use. rsc.org
High-Performance Liquid Chromatography (HPLC) can also be employed for the analysis of furan-based compounds and their isomers. researchgate.netresearchgate.net Reversed-phase HPLC is particularly useful for separating compounds with different polarities and can be a valuable tool for purity assessment of the THFDM monomer and related non-volatile precursors or byproducts. researchgate.netresearchgate.net
Gel Permeation Chromatography (GPC) , also known as Size Exclusion Chromatography (SEC), is the standard method for determining the molecular weight and molecular weight distribution (polydispersity index, PDI) of the synthesized polyesters. This information is critical as the molecular weight directly influences the mechanical and thermal properties of the final material.
Thermal Analysis Methods for Polymer Characterization (e.g., DSC, TGA)
Thermal analysis techniques are used to study the behavior of polymers as a function of temperature, providing crucial data on their processing window and service temperature limits.
Differential Scanning Calorimetry (DSC) is used to measure key thermal transitions of a polymer. The glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc) are determined from DSC thermograms. For polyesters derived from THFDM, the presence of the cyclic THF ring structure significantly enhances the glass transition temperature compared to their linear aliphatic counterparts. rsc.org For example, poly(tetrahydrofurandimethylene terephthalate) (PTT) and poly(tetrahydrofurandimethylene furandicarboxylate) (PTF) exhibit high Tg values of 69.6 °C and 76.8 °C, respectively. rsc.org These values are critical for defining the upper service temperature of the material in amorphous applications.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. TGA is used to assess the thermal stability of polymers. The resulting curve provides the decomposition temperature (Td), which indicates the onset of thermal degradation. THFDM-based polyesters generally exhibit good thermal stability, making them suitable for melt processing. researchgate.net
| Polymer | Glass Transition Temperature (Tg) | Melting Temperature (Tm) | Decomposition Temperature (Td, 5% weight loss) | Source |
|---|---|---|---|---|
| Poly(tetrahydrofurandimethylene terephthalate) (PTT) | 69.6 °C | Amorphous | ~350 °C | rsc.org |
| Poly(tetrahydrofurandimethylene furandicarboxylate) (PTF) | 76.8 °C | Amorphous | ~340 °C | rsc.org |
| Poly(ethylene-co-tetrahydrofurandimethanol terephthalate) (PETT) | Decreases with THFDM content | Decreases with THFDM content | Stable | rsc.orgresearchgate.net |
Rheological Studies of Polymer Melts
Rheology is the study of the flow of matter, and for polymers, it provides essential information for melt processing operations like extrusion and injection molding. Rheological measurements on THFDM-based polyester melts characterize their viscosity as a function of shear rate and temperature.
An oscillatory shear rheology investigation on polyesters made from 2,5-bis(hydroxymethyl)furan (BHMF), the direct precursor to THFDM, demonstrated significant differences in melt behavior depending on the comonomer used. rsc.org The complex viscosity varied by several orders of magnitude, with some polymers behaving as simple Newtonian liquids while others showed significant shear-thinning behavior. rsc.org This behavior is critical for selecting appropriate processing parameters. For polyesters like poly(trimethylene terephthalate) (PTT), which is analogous to THFDM-based terephthalate (B1205515), studies show that zero-shear viscosity increases with molecular weight and decreases with temperature. researchgate.net Understanding these relationships is vital for achieving stable processing and desired product properties.
X-ray Diffraction (WAXD) for Crystalline Structure Analysis
Wide-Angle X-ray Diffraction (WAXD) is the primary technique for investigating the crystalline structure of semi-crystalline polymers. The diffraction pattern reveals information about the arrangement of polymer chains in the solid state. For polyesters derived from THFDM, WAXD is used to determine the degree of crystallinity and identify the crystal structure.
Many furan-based polyesters can be amorphous or semi-crystalline depending on the specific monomers used and the thermal history of the material. rsc.orgkpi.ua For example, while homopolyesters of THFDM with terephthalic acid or furandicarboxylic acid were found to be amorphous, copolyesters incorporating THFDM into a PET structure showed that THFDM can disrupt the regular chain packing, leading to a decrease in crystallinity as its content increases. rsc.orgrsc.org WAXD patterns of such copolyesters show that at low THFDM content, the crystal structure of PET remains, but the intensity of diffraction peaks diminishes, indicating reduced crystallinity. rsc.org
Microscopic Techniques for Material Morphology (e.g., Polarized Optical Microscopy, SEM)
Microscopic techniques are employed to visualize the morphology of the polymer on a micro- to nanoscale.
Scanning Electron Microscopy (SEM) is used to study the surface topography and fracture surfaces of materials. In the context of THFDM-based polymers, SEM can reveal information about phase separation in polymer blends or copolymers, the dispersion of fillers in composites, or the nature of fracture (brittle vs. ductile). For instance, in furan-based block copolymers, SEM analysis is applied to show differences in morphology concerning their chemical structure.
Polarized Optical Microscopy (POM) is particularly useful for studying the crystalline morphology of semi-crystalline polymers. It allows for the observation of birefringent structures, such as spherulites, which are characteristic of polymer crystallization. The size, number, and perfection of spherulites, as observed by POM, can be correlated with the crystallization conditions and have a significant impact on the mechanical properties of the material.
Vii. Future Research Directions and Emerging Applications for Trans 2,5 Tetrahydrofurandimethanol
Enhanced Catalytic Efficiency and Stereoselectivity for trans-Isomer Production
The efficient synthesis of 2,5-Tetrahydrofurandimethanol from HMF requires catalysts that are not only highly active but also selective towards the desired stereoisomer. The hydrogenation of HMF to THFDM involves the reduction of both the aldehyde group and the furan (B31954) ring. Research has explored various catalytic systems, including those based on noble metals like Ruthenium (Ru), Platinum (Pt), and Palladium (Pd), as well as non-precious metals such as Copper (Cu), Cobalt (Co), and Nickel (Ni). nih.gov For instance, a Ru/Al₂O₃ catalyst has demonstrated a high yield of 95.6% for THFDM from HMF. rsc.org
A primary challenge and future research direction is controlling the stereochemistry to maximize the yield of the trans-isomer. The trans configuration is often thermodynamically more stable, which can be advantageous for polymerization. rsc.org Future work will focus on:
Catalyst Design: Developing heterogeneous catalysts with specific active sites and support interactions that favor the formation of the trans-isomer. This includes exploring bimetallic catalysts and novel support materials like zeolites or functionalized carbons that can influence the stereochemical pathway of the reaction. rsc.org
Reaction Engineering: Optimizing reaction conditions such as temperature, pressure, and solvent systems to steer the reaction equilibrium and kinetics towards trans-THFDM. Protic solvents, for example, have been shown to favor the polarization of carbonyl groups, enhancing selectivity in related hydrogenations. nih.gov
Stereoselective Pathways: Investigating reaction mechanisms, such as intramolecular S_N2 reactions and controlled cyclizations, which are known methods for the stereoselective construction of substituted tetrahydrofurans. nih.govorganic-chemistry.org Applying these principles could lead to synthetic routes with high diastereoselectivity for trans-THFDM. nih.gov
| Catalyst System | Reported Performance Metric | Future Research Direction for trans-Selectivity |
|---|---|---|
| Ru/Al₂O₃ | 95.6% yield of THFDM from HMF rsc.org | Modification of Al₂O₃ support to create steric hindrance favoring trans-addition of hydrogen. |
| Pt/CeO₂–ZrO₂ | 97% yield with 100% selectivity for FDM from HMF nih.gov | Investigating the role of oxygen vacancies and Lewis acidity in stereocontrol during subsequent ring hydrogenation. |
| Cu-based MOFs | 99.4% yield for FDM from HMF nih.gov | Designing MOF pore structures that selectively adsorb and orient the substrate for trans-isomer formation. |
| Titanium Enolates | Achieved up to 10:1 trans/cis ratio in related tetrahydrofuran (B95107) synthesis nih.gov | Application of chiral auxiliaries and Lewis acid catalysts in the cyclization steps leading to THFDM precursors. |
Development of Novel Polymer Architectures and High-Performance Materials
trans-THFDM is a versatile bio-based diol for creating a new generation of polymers with enhanced properties. alfa-chemistry.com Its rigid, non-planar cyclic structure can significantly improve the thermal and mechanical properties of polyesters compared to their linear aliphatic or aromatic counterparts. rsc.org
Future research will likely explore:
High-Performance Polyesters: The synthesis of homopolyesters like poly(tetrahydrofurandimethylene terephthalate) (PTT) and poly(tetrahydrofuran dimethylene furandicarboxylate) (PTF) has shown high glass transition temperatures (Tg) of 69.6 °C and 76.8 °C, respectively, making them suitable for applications as novel bio-based plastics. rsc.org
Copolyesters with Tailored Properties: By copolymerizing THFDM with other diols like ethylene (B1197577) glycol and dicarboxylic acids such as terephthalic acid, it is possible to create copolyesters (e.g., PEFTs) with a balance of properties. These materials have demonstrated better spinning performance than conventional PET, opening up applications in hydrophobic nanofiber films for filtration or protective textiles. nih.gov
Novel Polymer Architectures: Moving beyond linear polyesters, THFDM can be used to construct more complex polymer architectures. rsc.org This includes hyperbranched polymers, star-shaped polymers, or cross-linked networks for thermosets and coatings. These advanced structures could lead to materials with unique rheological, mechanical, or barrier properties. mdpi.com
Other Polymer Systems: Exploration of THFDM as a monomer for other polymer classes, such as polyurethanes and polycarbonates, could yield new bio-based elastomers, foams, and engineering plastics with improved performance characteristics. sugar-energy.com
| Polymer | Key Monomers | Reported Property | Emerging Application/Future Research |
|---|---|---|---|
| Poly(tetrahydrofuran dimethylene furandicarboxylate) (PTF) | THFDM, 2,5-Furandicarboxylic acid (FDCA) | High T_g (76.8 °C) rsc.org | Development as a fully bio-based alternative to PET for packaging. nih.gov |
| Poly(tetrahydrofurandimethylene terephthalate) (PTT) | THFDM, Terephthalic acid (TPA) | High T_g (69.6 °C) rsc.org | Use in bio-based engineering plastics and fibers. |
| Poly(ethylene 2,5-tetrahydrofuran dimethyl terephthalate) (PEFT) | THFDM, Ethylene glycol (EG), TPA | Excellent spinning performance, hydrophobicity nih.gov | Manufacturing of hydrophobic nanofiber films for filtration and specialty textiles. nih.gov |
| THFDM-C18 Diester | THFDM, Oleic acid | Promising properties as a lubricant base oil rsc.org | Further formulation and testing as a high-performance, biodegradable lubricant. rsc.org |
Further Integration into Biorefinery Concepts and Circular Economy
The production of trans-THFDM from biomass-derived HMF is a prime example of a value-added process within an integrated biorefinery. nih.gov Future efforts will aim to enhance its role in a sustainable, circular economy.
Biorefinery Integration: The process can be integrated with upstream processes that convert lignocellulosic biomass into sugars and then HMF. Downstream, THFDM can be converted into a variety of products, including polymers and specialty chemicals like bio-based lubricants. rsc.org This creates a diversified product portfolio from a single renewable feedstock.
Circular Economy Models: A critical area of future research is establishing a closed-loop life cycle for THFDM-based polymers. Drawing parallels from the chemical recycling of other bio-based polyesters like PEF, research will focus on developing efficient depolymerization processes (e.g., catalyzed glycolysis or hydrolysis) to recover the THFDM monomer from post-consumer waste. rsc.org This recovered monomer can then be repolymerized into virgin-quality material, creating a circular product loop and minimizing waste. rsc.orgundp.org
Advanced Sustainable Chemical Process Design and Optimization
To make trans-THFDM production commercially viable and environmentally sound, advanced process design and optimization are essential. This involves applying the principles of green chemistry and chemical engineering. alliedacademies.orgresearchgate.net
Future research will concentrate on:
Process Intensification: Developing continuous flow reactors or reactive distillation systems to improve reaction efficiency, reduce reactor size, and lower energy consumption compared to traditional batch processes. researchgate.net
Waste Minimization: Optimizing reaction conditions and catalyst selectivity to reduce the formation of byproducts. This aligns with the green chemistry principle of atom economy. alliedacademies.org
Life Cycle Assessment (LCA) and Techno-Economic Analysis (TEA): Comprehensive LCA and TEA studies will be crucial to quantify the environmental impact and economic feasibility of the entire production process, from biomass sourcing to final product. An existing study on a THFDM-based diester showed a 35.0% reduction in CO₂ emissions compared to a fossil-based equivalent, highlighting the potential. rsc.org Further research will aim to improve these metrics by optimizing energy and raw material usage.
Multi-scale Modeling and Simulation for Predictive Material Design
Computational modeling is a powerful tool for accelerating the development of new materials and processes, reducing the need for extensive and costly experimentation. purdue.edu For trans-THFDM, multi-scale modeling can provide insights across different length and time scales. arxiv.orgmdpi.com
Emerging applications in this area include:
Catalyst and Reaction Modeling: Using quantum mechanical methods like Density Functional Theory (DFT) to model the interaction of HMF with catalyst surfaces. This can help elucidate reaction mechanisms and predict which catalyst structures are most likely to yield the trans-isomer stereoselectively. purdue.edu
Polymer Property Prediction: Employing molecular dynamics (MD) simulations to predict the bulk properties of new THFDM-based polymers. rsc.org By simulating the interactions and packing of polymer chains, researchers can estimate properties such as T_g, mechanical modulus, and gas barrier performance before synthesizing the material in the lab.
Predictive Material Design: Integrating machine learning and AI algorithms with computational models to create "inverse design" frameworks. mit.eduarxiv.org In this approach, desired material properties are specified as inputs, and the algorithm predicts the optimal polymer architecture—such as the comonomer composition or branching density—to achieve those properties. nih.govyoutube.com This accelerates the discovery of novel high-performance materials for targeted applications.
Q & A
Q. What are the established synthetic routes for trans-2,5-Tetrahydrofurandimethanol (THFDM)?
- Methodological Answer : THFDM synthesis typically involves catalytic hydrogenation of furan derivatives. Key methods include:
- Pd/Al₂O₃-Catalyzed Hydrogenation : Hydrogenation of 5-hydroxymethylfurfural (HMF) derivatives over Pd/Al₂O₃ yields THFDM with a cis/trans isomer ratio of 9:1 .
- Raney Nickel Reduction : Early methods used Raney nickel to reduce dimethyl furan-2,5-dicarboxylate, producing THFDM primarily in the cis form .
- Hydrolysis of Oxidized Dienes : Böeseken's method involves oxidizing dienes with benzoic acid, followed by hydrolysis with KOH to yield THFDM .
- Selective Catalysis : Screening catalysts (e.g., CuZn nanoalloys) can shift selectivity toward intermediates like 2,5-furandimethanol (FDM), requiring precise control for THFDM optimization .
Q. How can researchers characterize the physical and chemical properties of THFDM?
- Methodological Answer : Critical characterization techniques include:
- Chromatography : Gas chromatography (GC) with Pd/Al₂O₃-derived samples confirms isomer ratios (e.g., 9:1 cis/trans) .
- Thermal Analysis : Differential scanning calorimetry (DSC) identifies phase transitions (melting point < -50°C) .
- Spectroscopy : NMR and IR verify hydroxyl group positions and ring saturation.
- Physical Measurements : Density (1.13–1.17 g/cm³ at 25°C), viscosity (225 cP at 25°C), and refractive index (nD²⁵ = 1.4766) are essential for solvent applications .
Advanced Research Questions
Q. How do catalyst composition and reaction conditions influence the cis/trans isomer ratio in THFDM synthesis?
- Methodological Answer :
- Catalyst Selectivity : Pd-based catalysts favor cis-THFDM (9:1 ratio), while CuZn nanoalloys promote FDM formation, requiring tailored catalysts for trans-isomer enrichment .
- Hydrogenation Pressure : Higher H₂ pressure may enhance ring saturation but does not significantly alter isomer ratios without chiral modifiers.
- Temperature Control : Lower temperatures (e.g., 120°C) in ethanol solvent minimize side reactions during HMF hydrogenation .
- Post-Synthesis Separation : Chromatographic or crystallization techniques are needed to isolate trans-THFDM due to limited natural abundance .
Q. What challenges arise in polymerizing THFDM into high-performance materials, and how can they be mitigated?
- Methodological Answer :
- Thermal Stability : THFDM’s furan-derived structure degrades above 200°C, limiting melt polycondensation. Solution: Use low-temperature solution polycondensation or copolymers (e.g., with 1,6-hexanediol) to enhance thermal resilience .
- Molecular Weight Limitations : Poor stability leads to low Mn (~10 kDa). Mitigation: Optimize stoichiometry, catalysts (e.g., Ti(OBu)₄), and vacuum conditions to remove byproducts .
- Functionality : THFDM’s rigid tetrahydrofuran ring improves polymer barrier properties, while its diol groups enable esterification with dicarboxylic acids (e.g., succinic acid) for biodegradable polyesters .
Q. How can THFDM be utilized in synthesizing self-healing or biodegradable materials?
- Methodological Answer :
- Diels-Alder (DA) Reactivity : The saturated furan ring in THFDM lacks DA activity, unlike its unsaturated precursor (DHMF). Focus instead on post-polymerization modifications (e.g., crosslinking with maleimides) .
- Biodegradable Copolyesters : THFDM’s symmetry enhances crystallinity in poly(butylene succinate) (PBS) copolymers, improving mechanical strength and enzymatic degradation rates .
- Functionalization : Aminocyclization of THFDM with Pt/NiCuAlOx catalysts produces bicyclic amines for pharmaceutical intermediates .
Data Contradictions and Resolution
- Isomer Ratios : notes THFDM is "usually obtained in the cis form," while reports Pd/Al₂O₃ yields 9:1 cis/trans. Resolution: Catalyst choice dictates isomer distribution, with newer methods (Pd) achieving higher trans content .
- Boiling Point Variability : lists 265°C (760 mmHg), while cites ~230°C. Clarification: Discrepancies may stem from isomer mixtures vs. purified trans-THFDM .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
